Product packaging for 3-Pyridinol, 2-[(1-ethylpropyl)amino]-(Cat. No.:CAS No. 849681-23-8)

3-Pyridinol, 2-[(1-ethylpropyl)amino]-

Cat. No.: B12530185
CAS No.: 849681-23-8
M. Wt: 180.25 g/mol
InChI Key: SFZMIOVZUWIXAR-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure Representation

The formal and systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-((1-ethylpropyl)amino)pyridin-3-ol . This name precisely describes the molecular architecture: a pyridin-3-ol base structure, which is a pyridine (B92270) ring with a hydroxyl group (-OH) at the third position, substituted at the second position with an amino group (-NH-) that is itself attached to a 1-ethylpropyl group.

The structure of 2-((1-ethylpropyl)amino)pyridin-3-ol features a central pyridinol ring. A hydroxyl group is bonded to carbon 3, and a secondary amine group is attached to carbon 2. The nitrogen of this amine group is bonded to a hydrogen atom and a 1-ethylpropyl group (also known as a pentan-3-yl group).

A critical aspect of this molecule's structure is the presence of a chiral center. The (1-ethylpropyl) substituent has a central carbon atom bonded to four different groups: a hydrogen atom, two ethyl groups, and the amino nitrogen. However, the name "1-ethylpropyl" is more accurately described as the pentan-3-yl group, where the attachment is at the third carbon of a pentane (B18724) chain. This carbon is bonded to a hydrogen, two ethyl groups, and the nitrogen atom. Therefore, the carbon atom of the alkyl group attached to the amine nitrogen is a stereocenter. This means the compound can exist as two distinct enantiomers, (R)-2-((pentan-3-yl)amino)pyridin-3-ol and (S)-2-((pentan-3-yl)amino)pyridin-3-ol. Without specific notation, the name refers to a racemic mixture of both enantiomers.

2-((1-ethylpropyl)amino)pyridin-3-ol is classified as a substituted pyridine derivative. Pyridine is an aromatic six-membered heterocycle containing one nitrogen atom. The presence of both a hydroxyl (making it a pyridinol) and an amino group (making it an aminopyridine) places it into the functional class of aminopyridinols. These are electron-rich heterocyclic systems due to the presence of the nitrogen atom in the ring and the electron-donating amino and hydroxyl substituents.

Contextual Significance in Organic Chemistry Research

Pyridinol scaffolds, and the broader class of pyridine derivatives, are of paramount importance in chemistry. The pyridine ring is a key structural motif found in a vast number of biologically active compounds, including vitamins like niacin and pyridoxine, and thousands of pharmaceutical drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows molecules containing this scaffold to interact with biological targets such as enzymes and receptors.

The pyridine framework is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified at multiple positions, allowing chemists to fine-tune the properties of a molecule. Its stability, capacity to improve water solubility, and its small molecular size make it a desirable component in the design of new therapeutic agents. The versatility of pyridine and its derivatives also extends to their use as ligands in organometallic chemistry, in asymmetric catalysis, and in the development of functional nanomaterials.

The introduction of an amine functional group onto a heterocyclic ring, such as pyridine, is a common and powerful strategy in organic synthesis. Amine groups significantly influence the electronic properties of the heterocyclic system. As a strong electron-donating group, an amine can increase the reactivity of the ring towards electrophilic substitution.

Furthermore, the amine's basicity and its ability to act as a hydrogen bond donor are critical for molecular interactions. The functionalization of C-H bonds to introduce amine groups is an active area of research, offering efficient ways to create new molecules from simpler starting materials. In the context of medicinal chemistry, amine functionalization is a key tool for modulating a compound's pharmacokinetic properties and its binding affinity to biological targets. The development of methods for the selective functionalization of C-H bonds in amines continues to be a significant focus, highlighting the importance of this functional group in modern chemistry.

Chemical Data

Below is a table summarizing key identifiers for 2-((1-ethylpropyl)amino)pyridin-3-ol.

IdentifierValue
Systematic IUPAC Name 2-((1-ethylpropyl)amino)pyridin-3-ol
Common Name 2-(pentan-3-ylamino)pyridin-3-ol
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number Not publicly available

An article on the chemical compound "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" cannot be generated as requested. Extensive searches for this specific chemical entity did not yield any direct scientific literature, research findings, or property data.

Research was conducted to gather information on closely related chemical classes, including pyridinol derivatives and aminopyridines, in an effort to provide a contextual understanding. This investigation uncovered historical and scientific data on compounds such as aminopyridines, pyridinones, and various substituted pyridinol derivatives. For instance, literature exists on the synthesis and pharmacological activities of certain pyridinol derivatives jst.go.jp, as well as the historical development and applications of aminopyridines like 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. epa.govtaylorandfrancis.comtaylorandfrancis.comwikipedia.orgwikipedia.org

However, no scholarly articles, patents, or database entries were found that specifically describe the synthesis, properties, or research related to "3-Pyridinol, 2-[(1-ethylpropyl)amino]-". Therefore, the creation of an accurate and scientifically sound article adhering to the provided outline is not possible.

Synthetic Routes from Precursors

The de novo synthesis of the pyridine ring offers a flexible approach to introduce desired substitution patterns. These methods build the heterocyclic core from simpler, often acyclic, starting materials.

Constructing the core 3-pyridinol ring is a critical step, and various organic reactions have been adapted for this purpose. These strategies often involve forming the six-membered ring through cyclization, followed by aromatization.

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. rsc.org In the context of pyridine synthesis, this involves the reaction of a diene with a dienophile, where at least one component contains a nitrogen atom.

One common strategy is the hetero-Diels-Alder reaction, where an azadiene (a diene containing a nitrogen atom) reacts with an alkene or alkyne. baranlab.org Inverse-electron-demand Diels-Alder reactions are particularly successful for pyridine synthesis. acsgcipr.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with a dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas (N₂) to form the aromatic pyridine ring. acsgcipr.org While highly efficient in forming the ring, a limitation of this method is that the precursors for azadienes are not always commercially available and may require multi-step synthesis. acsgcipr.org

More recent developments include three-component procedures that generate the azadiene in situ. For example, a redox-neutral catalytic intermolecular aza-Wittig reaction can produce 2-azadienes, which then undergo subsequent Diels-Alder reactions to yield polysubstituted pyridines. nih.gov 2(1H)-pyridones can also act as dienes in Diels-Alder reactions with dienophiles like N-phenylmaleimide to create complex bicyclic structures, which can be precursors to substituted pyridines. nih.govresearchgate.net

Reaction TypeReactantsKey FeaturesTypical Products
Inverse-Electron-Demand Diels-AlderElectron-poor azadiene (e.g., 1,2,4-triazine) + DienophileInitial adduct extrudes a small molecule (e.g., N₂) for aromatization. acsgcipr.orgSubstituted Pyridines
Catalytic Aza-Wittig/Diels-AlderAldehyde + α,β-Unsaturated Acid + EnamineTwo-pot, three-component synthesis; in situ generation of 2-azadiene. nih.govTri- and Tetrasubstituted Pyridines
Pyridone as Diene2(1H)-Pyridone + Dienophile (e.g., N-phenylmaleimide)Forms isoquinuclidine derivatives as precursors. nih.govBicyclic Heterocycles

Condensation reactions are a classical and widely used method for assembling the pyridine ring from simple, inexpensive precursors. acsgcipr.orgwikipedia.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through aldol-type or Michael-type additions, followed by cyclization and dehydration or oxidation to yield the aromatic pyridine. acsgcipr.orgacsgcipr.org

Prominent named reactions for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the final pyridine product. baranlab.orgacsgcipr.org

Guareschi-Thorpe Condensation: This method provides direct access to pyridone structures, which can be precursors to pyridinols.

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, it often suffers from low yields, though the starting materials are readily accessible. wikipedia.org

A notable route to the 2-amino-3-hydroxypyridine (B21099) core starts from furfural. The furfural is subjected to a ring-opening reaction with chlorine or bromine, and the resulting intermediate is reacted with ammonium sulfamate to yield 2-amino-3-hydroxypyridine sulfonate. This is then hydrolyzed under basic conditions to give the desired product. patsnap.comgoogle.com Another patented process involves reacting a furan-2-carboxylic acid derivative with ammonia at high temperatures (100-300°C) in a solvent containing amide groups and in the presence of an acid catalyst. google.com

Reaction NameKey PrecursorsIntermediate/Final ProductKey Characteristics
Hantzsch SynthesisAldehyde, β-ketoester (2 eq.), Ammonia1,4-Dihydropyridine (requires oxidation)Symmetrical pyridines; multi-component reaction. acsgcipr.org
Chichibabin SynthesisAldehydes/Ketones, AmmoniaPyridineInexpensive precursors, but often low yields. wikipedia.org
Furfural-based SynthesisFurfural, Halogen, Ammonium Sulfamate2-Amino-3-hydroxypyridineUtilizes an inexpensive biomass-derived starting material. patsnap.comgoogle.com
Furan-2-carboxylate routeFuran-2-carboxylic acid ester, Ammonia2-Amino-3-hydroxypyridineHigh-temperature reaction in an autoclave. google.com

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that serves as a powerful method for synthesizing heterocyclic compounds. publish.csiro.auresearchgate.net In the context of pyridine chemistry, it can be used to construct fused ring systems or to functionalize the pyridine ring. The general mechanism involves an activated aromatic system linked by a bridge (commonly O, S, or NH) to a side chain containing a nucleophilic group. Under basic conditions, the nucleophile attacks the ipso-carbon of the aromatic ring, forming a spirocyclic intermediate which then collapses to the rearranged product.

Theoretical studies on S-N type Smiles rearrangements on pyridine rings show that the reaction is kinetically feasible and thermodynamically favorable, proceeding through two main steps: intramolecular ipso-substitution followed by ring closure. publish.csiro.auresearchgate.net This methodology has been successfully applied to synthesize thiazinone-fused pyridines and has been studied for the synthesis of diazaphenothiazines from 3-amino-2,2'-dipyridyl sulfide systems. publish.csiro.aunih.govacs.org More recently, a Truce-Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides has been developed to produce tetrasubstituted pyridines through a one-step C-arylation, aldol condensation, and oxidation sequence. acs.org

Once the 3-hydroxypyridine (B118123) core is established, the introduction of the 2-[(1-ethylpropyl)amino] group is the subsequent critical transformation. This is typically achieved through amination of a suitable precursor, such as a 2-halopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgjk-sci.com It has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution. wikipedia.org The reaction couples an amine with an aryl halide or triflate.

The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromo-3-hydroxypyridine) to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine (in this case, (1-ethylpropyl)amine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired C-N bond and regenerating the Pd(0) catalyst. jk-sci.com

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BINAP, DPPF) are often employed to facilitate the key steps of the catalytic cycle, especially the reductive elimination. wikipedia.orgyoutube.com This method is particularly useful for coupling with challenging substrates like 2-halopyridines and can be performed with volatile amines in sealed tubes. nih.gov The reaction's versatility allows for the direct introduction of the 2-[(1-ethylpropyl)amino] side chain onto a pre-formed 2-halo-3-pyridinol precursor to furnish the target compound.

ReactionSubstratesCatalyst SystemKey Features
Buchwald-Hartwig Amination2-Halo-3-pyridinol + (1-Ethylpropyl)aminePd(0) source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, BINAP) + Base (e.g., NaOt-Bu, Cs₂CO₃)Forms C-N bonds under mild conditions; high functional group tolerance; crucial for aryl amine synthesis. wikipedia.orgjk-sci.com

Introduction of the Amino Group

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot procedure is particularly valuable for synthesizing 3-Pyridinol, 2-[(1-ethylpropyl)amino]- from readily available precursors. The typical pathway involves the reaction of 2-amino-3-hydroxypyridine with 3-pentanone (diethyl ketone) under mildly acidic conditions to form an imine intermediate, which is then reduced in situ to the desired secondary amine. youtube.commasterorganicchemistry.com

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Milder reducing agents are therefore preferred.

Key Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is mild enough not to reduce the ketone but is effective at reducing the protonated imine (iminium ion) intermediate.

Sodium triacetoxyborohydride (NaBH(OAc)₃): A safer and often more efficient alternative to NaBH₃CN, this reagent is also highly selective for imines over ketones and aldehydes and does not produce toxic cyanide byproducts. masterorganicchemistry.com

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is another effective method, often considered a green chemistry approach. wikipedia.org

The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695), which facilitates both the imine formation and the subsequent reduction.

Reactant 1 Reactant 2 Reducing Agent Solvent Typical Conditions Product
2-amino-3-hydroxypyridine3-PentanoneSodium triacetoxyborohydrideMethanolRoom Temperature, 12-24h3-Pyridinol, 2-[(1-ethylpropyl)amino]-
2-amino-3-hydroxypyridine3-PentanoneSodium cyanoborohydrideEthanol / Acetic AcidpH 5-6, Room Temperature3-Pyridinol, 2-[(1-ethylpropyl)amino]-
2-amino-3-hydroxypyridine3-PentanoneH₂ / Pd/CEthanol1-5 atm H₂, 25-50°C3-Pyridinol, 2-[(1-ethylpropyl)amino]-
Hofmann Rearrangement and Related Transformations

The Hofmann rearrangement is a fundamental organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This transformation is particularly relevant for the synthesis of the 2-amino-3-hydroxypyridine core structure from an appropriate precursor, such as 3-hydroxypicolinamide.

The reaction proceeds by treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com This generates an N-bromoamide intermediate, which, upon heating, rearranges to form an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium, followed by decarboxylation, to yield the primary amine. wikipedia.orgmasterorganicchemistry.com One of the key applications of this reaction in heterocyclic chemistry is the conversion of nicotinamide to 3-aminopyridine. wikipedia.org A similar strategy can be envisioned for the synthesis of the 2-amino-3-hydroxypyridine precursor.

Starting Material Reagents Key Intermediate Product Description
3-Hydroxypicolinamide1. Br₂, NaOH(aq) 2. Heat3-Hydroxy-2-pyridyl isocyanate2-amino-3-hydroxypyridineThe amide is converted to an amine via rearrangement, with the loss of the carbonyl carbon as CO₂. wikipedia.org

Recent advancements have focused on developing milder and safer conditions, such as using hypervalent iodine reagents like phenyliodoso acetate in place of bromine. nih.gov Continuous-flow methodologies have also been developed to improve the safety and scalability of this classic rearrangement. durham.ac.uk

Functionalization at the (1-ethylpropyl) Moiety

Once the core structure of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- is synthesized, further structural diversity can be achieved by functionalizing the (1-ethylpropyl) side chain. This aliphatic moiety offers several positions for chemical modification, allowing for the fine-tuning of the molecule's properties.

Strategies for functionalization primarily target the C-H bonds of the alkyl group. The specific position of functionalization (e.g., the methine C-H vs. the methylene or methyl C-H bonds) can be controlled by selecting appropriate reagents and reaction conditions.

Hypothetical Functionalization Strategies:

Type of Functionalization Potential Reagents/Method Target Position Resulting Structure
Hydroxylation Directed C-H oxidation (e.g., using metalloporphyrin catalysts)Methylene (CH₂) or Methyl (CH₃) groupsIntroduction of a hydroxyl (-OH) group
Halogenation Radical halogenation (e.g., NBS for bromination)Methine (CH) or Methylene (CH₂) groupsIntroduction of a halogen (e.g., -Br)
Amination C-H amination (e.g., using Rh or Ru catalysts with amine sources)Methylene (CH₂) groupsIntroduction of an additional amino (-NH₂) group

These modifications can serve as handles for further synthetic transformations, such as coupling reactions or the introduction of other functional groups, thereby generating a library of analogues for structure-activity relationship studies.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. Both transition metal catalysis and organocatalysis provide advanced routes to 3-Pyridinol, 2-[(1-ethylpropyl)amino]- and its analogues, often with improved yields and sustainability compared to classical methods.

Transition Metal-Mediated Transformations (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative to reductive amination for forming the C-N bond between the pyridinol core and the (1-ethylpropyl)amino side chain. This approach involves coupling a halo-substituted pyridinol, such as 2-chloro-3-hydroxypyridine or 2-bromo-3-hydroxypyridine, with (1-ethylpropyl)amine. rsc.org

The reaction requires a palladium catalyst, a suitable phosphine ligand to facilitate the catalytic cycle, and a base to neutralize the hydrogen halide formed during the reaction. The choice of ligand is crucial for achieving high yields and can influence the reaction's scope and functional group tolerance.

Catalyst Precursor Common Ligands Base Solvent Typical Conditions
Pd(OAc)₂BINAP, XPhos, SPhosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-120°C
Pd₂(dba)₃RuPhos, JohnPhosK₃PO₄tert-Amyl alcohol100-110°C

This method is highly versatile and allows for the coupling of a wide range of amines with the pyridinol core, making it ideal for generating libraries of analogues.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering metal-free alternatives to traditional methods. nih.gov For the synthesis of the 3-pyridinol core, organocatalytic approaches can be employed in multi-component reactions to construct the substituted pyridine ring in a single step. nih.gov

For instance, reactions like the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis can be adapted using organocatalysts to improve their efficiency and scope. nih.gov An organocatalyst, such as an amine or a Brønsted acid, can activate the substrates and facilitate the key C-C and C-N bond-forming cyclization and condensation steps.

Organocatalyst Type Example Catalyst Reaction Type Mediated Role of Catalyst
Primary/Secondary Amines Proline, Piperidine (B6355638)Hantzsch-type pyridine synthesisForms enamine/iminium intermediates
Brønsted Acids p-Toluenesulfonic acidBohlmann-Rahtz pyridine synthesisActivates carbonyl groups
Phosphines TriphenylphosphineAza-Wittig/Diels-Alder sequencesCatalyzes formation of azadienes nih.gov

These strategies provide access to highly functionalized pyridines under mild conditions and are a key area of modern synthetic research. nih.gov

Green Chemistry Considerations in Synthetic Design

Integrating the principles of green chemistry into synthetic planning is essential for developing sustainable and environmentally responsible processes. mdpi.com The synthesis of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- can be made greener by carefully selecting reaction pathways, solvents, and catalysts. rasayanjournal.co.in

Key Green Chemistry Principles Applied to Synthesis:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Catalytic approaches like palladium-catalyzed amination and one-pot reductive amination generally have higher atom economy than multi-step classical syntheses. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as ethanol, water, 2-methyltetrahydrofuran, or even performing reactions under solvent-free conditions. mdpi.comnih.gov

Catalysis: Using catalytic reagents (e.g., transition metals, organocatalysts, enzymes) in small amounts is superior to using stoichiometric reagents, as it reduces waste. rasayanjournal.co.inunibo.it

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure, such as some organocatalytic reactions or using microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Synthetic Method Traditional Approach Green Chemistry Approach Improvement
Reductive Amination Use of NaBH₃CN (toxic cyanide source) in chlorinated solvents.One-pot reaction using NaBH(OAc)₃ or catalytic hydrogenation (H₂/Pd/C) in ethanol. wikipedia.orgAvoids toxic reagents and hazardous solvents; improves safety and reduces waste.
C-N Bond Formation Stoichiometric nucleophilic aromatic substitution requiring harsh conditions.Palladium-catalyzed Buchwald-Hartwig amination.High efficiency, lower energy input, broader substrate scope, and reduced byproducts. rsc.org
Pyridine Synthesis Classical multi-step syntheses with purification at each step.Organocatalytic multi-component reaction. nih.govReduces the number of steps, minimizes waste from purification, and improves overall efficiency.

By adopting these principles, the synthesis of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- and its analogues can be achieved in a more sustainable and cost-effective manner.

An in-depth examination of the synthetic pathways for 3-Pyridinol, 2-[(1-ethylpropyl)amino]- and its analogues reveals that the efficiency and selectivity of the synthesis are highly dependent on meticulously controlled reaction parameters. The optimization of these conditions, along with the subsequent isolation and purification of the products, are critical for achieving high yields and purity. This article focuses on advanced methodologies concerning these crucial stages of synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B12530185 3-Pyridinol, 2-[(1-ethylpropyl)amino]- CAS No. 849681-23-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849681-23-8

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(pentan-3-ylamino)pyridin-3-ol

InChI

InChI=1S/C10H16N2O/c1-3-8(4-2)12-10-9(13)6-5-7-11-10/h5-8,13H,3-4H2,1-2H3,(H,11,12)

InChI Key

SFZMIOVZUWIXAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC=N1)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Pyridinol, 2 1 Ethylpropyl Amino

Reactions at the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle characterized by a nitrogen atom that withdraws electron density from the ring, making it generally less reactive towards electrophilic attack than benzene. However, the presence of the activating amino and hydroxyl groups counteracts this effect.

The 2-amino and 3-hydroxyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. In this specific substitution pattern, the C4, C5, and C6 positions are potential sites for electrophilic attack. The combined directing effects of the C2-amino and C3-hydroxyl groups would strongly favor substitution at the C4 and C6 positions. However, the pyridine nitrogen deactivates the adjacent C6 position more strongly than the C4 position. Therefore, electrophilic substitution is most likely to occur at the C4-position, and to a lesser extent, the C6-position.

Studies on the bromination of 5-substituted 2-aminopyridines have shown that these compounds react as free bases, and the reaction is highly influenced by the nature of the substituent. rsc.org An environmentally benign method for the bromination of aminopyridines using a bromide-bromate couple in an acidic medium has been developed, yielding monobrominated products in high yields. chemindigest.com For 3-aminopyridine, this method results in dibromination at the C4 and C6 positions. chemindigest.com Given the structure of 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, similar reactivity is expected.

Directed ortho-metalation is another powerful method for regioselective functionalization. By protecting the amino group, for instance as a pivaloylamide, it is possible to direct lithiation specifically to the C3 position, which would not be favored under standard EAS conditions. acs.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic Reagent Predicted Major Product(s) Reaction Conditions Reference Analogy
Br₂ 4-Bromo-3-pyridinol, 2-[(1-ethylpropyl)amino]- Varies (e.g., in acetic acid) rsc.org
NaBr/NaBrO₃, H⁺ 4-Bromo-3-pyridinol, 2-[(1-ethylpropyl)amino]- Aqueous acidic medium, MeCN chemindigest.com
HNO₃/H₂SO₄ 4-Nitro-3-pyridinol, 2-[(1-ethylpropyl)amino]- Strong acid, low temperature General EAS principles

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. youtube.com However, for a NAS reaction to occur, a suitable leaving group is typically required. In the parent molecule, neither the amino nor the hydroxyl group is a good leaving group.

Transformation of the hydroxyl group into a better leaving group, such as a tosylate or triflate, could enable NAS at the C3 position. More commonly, NAS reactions on pyridines involve the displacement of a halide from the 2- or 4-position. nih.gov While the subject compound lacks a halide, catalytic methods have emerged that enable the displacement of an amino group. For example, a ruthenium(II) catalyst can activate 2-aminopyridines towards SNAr reactions with amine nucleophiles by forming a transient η⁶-pyridine complex. researchgate.netthieme-connect.com This would allow for the exchange of the 2-[(1-ethylpropyl)amino] group.

The Chichibabin reaction, a classic amination of pyridine using sodium amide, typically occurs at the C2 or C6 position. youtube.com While the C2 position is already substituted, this reaction highlights the inherent reactivity of these positions towards nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Pathways

Reaction Type Nucleophile Potential Product Required Modification/Catalyst Reference Analogy
Amino Group Displacement R₂NH (Amine) 3-Pyridinol, 2-(dialkylamino)- Ruthenium(II) catalyst researchgate.netthieme-connect.com
Hydroxyl Group Displacement Nu⁻ 2-[(1-ethylpropyl)amino]-3-substituted pyridine Conversion of -OH to a good leaving group (e.g., -OTs) General NAS principles

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The resulting N-oxide is an important intermediate; it activates the C2 and C4 positions for nucleophilic attack and can facilitate C-H functionalization. nih.gov For instance, pyridine N-oxides can be converted to 2-aminopyridines through reaction with activated isocyanides followed by hydrolysis. nih.gov Furthermore, pyridine N-oxides can undergo photochemical rearrangement to afford C3-hydroxy pyridines, providing a potential route to synthesize the parent compound itself from a 2-[(1-ethylpropyl)amino]pyridine N-oxide. acs.org

Reduction: The pyridine ring can be reduced to either a dihydropyridine (B1217469) or a fully saturated piperidine (B6355638).

Partial Reduction: Selective reduction to 1,2- or 1,4-dihydropyridines can be achieved using various reagents. Sodium borohydride (B1222165) can reduce activated pyridines, and the regioselectivity can be influenced by the solvent. rsc.org Milder and more selective reductions to N-substituted dihydropyridines can be accomplished with amine boranes. nih.gov Birch-type conditions (sodium in liquid ammonia) or sodium/naphthalene in THF can also be employed for the partial reduction of electron-deficient pyridines. acs.org

Full Reduction (Hydrogenation): Catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) or Rhodium, can reduce the pyridine ring to the corresponding piperidine derivative. mdpi.com This process can be highly stereoselective. An interrupted hydrogenation mechanism has also been reported where a partially reduced intermediate is trapped by a nucleophile, leading to more complex structures like δ-lactams. nih.gov

Table 3: Representative Reduction Reactions of the Pyridine Nucleus

Reducing Agent/System Product Type Reaction Conditions Reference Analogy
Amine borane 1,2- and/or 1,4-Dihydropyridine Mild conditions nih.gov
NaBH₄ 1,2- and/or 1,4-Dihydropyridine Varies with solvent rsc.org
Na/NH₃ (liquid) Dihydropyridine Birch reduction conditions acs.org
H₂, Pd/C Piperidine Hydrogen pressure, various solvents mdpi.comnih.gov

Ring-Opening: The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening. This typically requires initial activation of the ring, for example, by N-alkylation to form a pyridinium (B92312) salt. These activated rings are more susceptible to nucleophilic attack, which can lead to cleavage of the ring. For example, the hydrogenation of certain pyridinium intermediates in the presence of water can be interrupted by nucleophilic attack, leading to ring-opened products or rearranged heterocyclic systems like δ-lactams. nih.gov

Ring-Closing: While not a reaction of the compound, understanding ring-closing reactions provides insight into its stability and potential retro-synthetic pathways. The synthesis of 3-hydroxypyridine (B118123) derivatives can be achieved through the ring transformation of 2-acylfurans upon treatment with ammonia (B1221849) or amines. google.com Similarly, 2-aminopyridine (B139424) derivatives can be synthesized via the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.com These syntheses underscore the thermodynamic stability of the substituted pyridine scaffold.

Reactions of the Hydroxyl (Pyridinol) Group

The 3-hydroxyl group behaves like a typical phenolic hydroxyl group, allowing for a range of derivatization reactions.

Esterification: The hydroxyl group can be readily converted into an ester. This can be achieved by reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is effective for forming ester bonds under mild conditions. jocpr.com

Etherification: The hydroxyl group can be converted to an ether via several methods. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (e.g., NaH) to form a pyridinolate anion, followed by reaction with an alkyl halide, is a common approach. Another powerful method is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers using a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and the desired alcohol nucleophile. This reaction has been successfully applied to the etherification of 3-pyridinol derivatives. acs.org

Table 4: Derivatization Reactions of the 3-Hydroxyl Group

Reaction Type Reagents Product Type Reference Analogy
Esterification R-COCl, Base Pyridinyl Ester Standard acylation
Esterification R-COOH, DCC, DMAP Pyridinyl Ester jocpr.com
Etherification 1. NaH; 2. R-X Pyridinyl Ether Williamson Ether Synthesis
Etherification R-OH, PPh₃, DIAD Pyridinyl Ether Mitsunobu Reaction acs.org

Hydrogen Bonding Interactions and Proton Transfer Processes

The presence of both a hydroxyl (-OH) group and an amino (-NH) group, in addition to the nitrogen atom within the pyridine ring, allows for a variety of hydrogen bonding interactions. These interactions can occur intramolecularly, between the hydroxyl and amino groups, or intermolecularly with solvent molecules or other molecules of the compound itself.

Theoretical studies on related 2-aminopyridine derivatives in hydrogen-donating solvents like methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov This is evidenced by a lengthening of the O-H and N-H bond lengths and a shortening of the intermolecular hydrogen bond lengths upon excitation. nih.gov Such interactions can significantly influence the compound's solubility, crystal packing, and spectroscopic properties. The formation of intermolecular N-H···N bridges is a common feature in the solid-state structures of aminopyrimidines, a related class of compounds. mdpi.com

Proton transfer processes are also critical to the reactivity of this molecule. The pyridinol moiety can act as a proton donor from its hydroxyl group, while the pyridine nitrogen and the exocyclic amino group can act as proton acceptors. The equilibrium between the neutral molecule and its protonated or deprotonated forms is dependent on the pH of the medium. In the presence of an acid, the pyridine nitrogen is typically the most basic site and is protonated first. The resulting pyridinium ion can then participate in various reactions.

Tautomerism of the Pyridinol Moiety

The 3-pyridinol portion of the molecule can exist in equilibrium with its zwitterionic tautomer, 2-pyridinone. This phenomenon, known as keto-enol tautomerism, is common in hydroxypyridines. aip.orgnih.govexpchem3.comyoutube.com The position of this equilibrium is sensitive to the solvent's polarity and its ability to form hydrogen bonds. wuxibiology.com

For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the enol form (hydroxypyridine) is favored in the gas phase, while the keto form (pyridone) is predominant in polar solvents and the solid state. nih.gov The presence of the 2-[(1-ethylpropyl)amino]- substituent can influence this tautomeric equilibrium. The amino group, being an electron-donating group, can affect the electron density distribution in the pyridine ring and, consequently, the relative stabilities of the tautomers. The ability of the amino group to participate in intramolecular hydrogen bonding with the hydroxyl group could also stabilize the hydroxypyridinol form.

Tautomerism of the Pyridinol Moiety
Fig 1. An illustration of the tautomerism of the pyridinol moiety.

Reactions of the Amine Functionality

The secondary amine group is a key site for a variety of chemical transformations.

The secondary amine in 3-Pyridinol, 2-[(1-ethylpropyl)amino]- can undergo acylation with reagents like acid chlorides and anhydrides to form amides. ncert.nic.in This reaction typically involves the replacement of the hydrogen atom on the nitrogen with an acyl group and is often carried out in the presence of a base like pyridine to neutralize the acid byproduct. ncert.nic.in Studies on the acetylation of aminopyridines indicate that the reaction generally occurs directly at the exocyclic amino nitrogen. publish.csiro.au However, in some cases, particularly with highly deactivated anilines, N,N-diacylation can be an undesired side reaction. semanticscholar.org

Alkylation of the amine group is also possible, though it can be more complex. While amines can react with alkyl halides, overalkylation can be a challenge. nih.gov The pyridine ring nitrogen is also a potential site for alkylation, which could lead to the formation of pyridinium salts. publish.csiro.au The relative reactivity of the exocyclic amine versus the ring nitrogen towards alkylating agents can be influenced by steric hindrance and the electronic nature of the substituents. publish.csiro.au Self-limiting alkylation strategies have been developed for the selective synthesis of secondary amines, which could be applicable in this context. nih.govchemrxiv.orgacs.org

Primary amines readily react with aldehydes and ketones to form Schiff bases (imines). nih.govjocpr.comtandfonline.comresearchgate.netrjptonline.orgopenochem.orgorganic-chemistry.orgmasterorganicchemistry.com While the target molecule contains a secondary amine, it can still react with carbonyl compounds to form enamines. libretexts.orgyoutube.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. openochem.orglibretexts.org The formation of enamines from secondary amines involves the loss of a proton from a carbon atom adjacent to the nitrogen. libretexts.org

Derivatives of 2-amino-3-hydroxypyridine (B21099) have been shown to undergo condensation with various carbonyl compounds, including diketones like acetylacetone (B45752) and benzoylacetone, to form tridentate Schiff base ligands. tandfonline.com These reactions highlight the potential for the amine functionality in 3-Pyridinol, 2-[(1-ethylpropyl)amino]- to participate in condensation chemistry.

The 2-amino-3-hydroxypyridine scaffold is an excellent ligand for a wide range of metal ions. researchgate.netsigmaaldrich.comchemicalbook.com The molecule can coordinate to a metal center through the pyridine ring nitrogen, the deprotonated hydroxyl oxygen, and the exocyclic amino nitrogen. tandfonline.comresearchgate.net This versatile coordination behavior allows for the formation of various metal complexes with different geometries and stoichiometries. nih.govmdpi.com

For instance, 2-amino-3-hydroxypyridine has been used to synthesize complexes with transition metals such as molybdenum, uranium, rhenium, cobalt, copper, palladium, iron, ruthenium, and rhodium. researchgate.net Schiff base derivatives of 2-amino-3-hydroxypyridine have also been employed to form complexes with Group 13 metals like aluminum, gallium, and indium. tandfonline.comtandfonline.com The coordination mode can vary, with some complexes showing a rare η1-coordination through the pyridine nitrogen. mdpi.com The ability of the ligand to stabilize metals in different oxidation states makes it a valuable component in the design of coordination compounds. tandfonline.com

The secondary amine group in 3-Pyridinol, 2-[(1-ethylpropyl)amino]- can be oxidized through various pathways. The oxidation of secondary aromatic amines can lead to the formation of several products, including hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq The specific products formed depend on the oxidizing agent and the reaction conditions. rsc.orgdtic.mil

Electrochemical studies have shown that secondary amines are generally easier to oxidize than primary amines. nih.govresearchgate.net The oxidation potential is influenced by the substituents on the aromatic ring and the nitrogen atom. researchgate.net The initial step in the oxidation of aromatic amines is often the loss of an electron from the nitrogen to form a radical cation. researchgate.net This intermediate can then undergo further reactions, such as dealkylation or hydroxylation. uomustansiriyah.edu.iq

Interactive Data Table of Research Findings

Intermolecular and Intramolecular Rearrangements

Detailed experimental or theoretical studies concerning the intermolecular and intramolecular rearrangements of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- are not prominently featured in available chemical literature. However, based on the structural features of the molecule, specifically the 2-(alkylamino)pyridine core, some potential, yet unconfirmed, rearrangement pathways can be hypothesized.

One of the most well-known rearrangements for N-substituted aminopyridines is the Dimroth rearrangement. wikipedia.orgtandfonline.com This intramolecular rearrangement typically involves the exchange of the exocyclic nitrogen atom with a ring nitrogen atom in a heterocyclic system. wikipedia.org For a compound like 3-Pyridinol, 2-[(1-ethylpropyl)amino]- , a Dimroth-type rearrangement would theoretically involve the opening of the pyridine ring and subsequent re-closure to form an isomeric structure. This process is often catalyzed by acid, base, or heat. nih.gov

The general mechanism of the Dimroth rearrangement involves the following steps:

Addition of a solvent molecule (like water) or protonation.

Ring opening to form an intermediate.

Rotation around a carbon-carbon single bond.

Ring closure to form the rearranged product.

Elimination of the solvent molecule or deprotonation.

While this rearrangement is plausible for the broader class of 2-(alkylamino)pyridines, no specific studies, including reaction conditions, yields, or detailed mechanistic investigations, have been found for 3-Pyridinol, 2-[(1-ethylpropyl)amino]- . Therefore, any discussion of its rearrangement behavior remains speculative in the absence of direct scientific evidence.

Due to the lack of specific research findings, no data tables on the intermolecular and intramolecular rearrangements of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- can be provided at this time.

Based on the comprehensive search for scholarly articles and spectroscopic data, it has been determined that there is a lack of publicly available, in-depth research focused on the advanced spectroscopic and structural characterization of the specific compound "3-Pyridinol, 2-[(1-ethylpropyl)amino]-". The search did not yield any detailed experimental data such as assigned NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), conformational analyses, or specific vibrational frequencies from IR and Raman spectroscopy necessary to construct the requested article.

The information required to populate the specified sections and subsections—detailing precise chemical shifts, coupling constants, correlation peaks, and characteristic vibrational modes—is not present in the accessible scientific literature. Without this foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Therefore, the requested article cannot be generated at this time. Should peer-reviewed research detailing the spectroscopic analysis of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" become available, the compilation of such an article would then be feasible.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Hydrogen Bonding Effects on Vibrational Modes

Hydrogen bonding plays a crucial role in determining the vibrational spectra of molecules containing donor and acceptor groups. In 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, both intramolecular and intermolecular hydrogen bonds are conceivable. Intramolecularly, a hydrogen bond could form between the hydroxyl group (-OH) and the nitrogen of the amino substituent. Intermolecularly, these groups can form hydrogen-bonded networks in the solid state or interact with solvent molecules in solution.

These interactions would be expected to cause notable shifts in the vibrational frequencies of the involved functional groups, primarily the O-H and N-H stretching and bending modes. Typically, the formation of a hydrogen bond leads to a broadening and a shift to lower wavenumbers (red shift) of the stretching vibration of the donor group (e.g., O-H), a phenomenon that is readily observable via infrared (IR) spectroscopy. mst.edupleiades.online The magnitude of this shift often correlates with the strength of the hydrogen bond. chemrxiv.org Computational studies, such as those employing Density Functional Theory (DFT), can be used to model these interactions and predict the resulting vibrational spectra, offering a theoretical framework to complement experimental findings. pleiades.online

Linear-Dichroic Infrared Spectroscopy for Solid-State Orientation

Linear-dichroic infrared (LD-IR) spectroscopy is a powerful technique for determining the orientation of molecules within an ordered sample, such as a stretched polymer film or a crystal. mdpi.comresearchgate.net The technique measures the differential absorption of infrared light polarized parallel and perpendicular to an alignment axis. nih.gov By analyzing the dichroic ratio of specific vibrational bands, the orientation of the corresponding transition dipole moments, and thus the orientation of the functional groups within the molecule, can be determined relative to the alignment axis. researchgate.net

For 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, LD-IR studies on an aligned sample could provide detailed insights into the solid-state packing and the orientation of the pyridine (B92270) ring and its substituents. mdpi.commq.edu.au This information is valuable for understanding anisotropic properties in materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. bioglobax.comtechnologynetworks.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's chromophores. researchgate.net

The UV-Vis spectrum of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- is expected to be dominated by electronic transitions within the substituted pyridine ring system. The primary chromophore is the 3-hydroxypyridine (B118123) moiety, which is known to exhibit π → π* and n → π* transitions. The π → π* transitions, which are typically high in intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. utwente.nl The presence of the amino substituent would likely lead to a bathochromic (red) shift of the absorption bands due to the electron-donating nature of the amino group extending the conjugation.

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In polar solvents, π → π* transitions are often shifted to longer wavelengths (bathochromic shift), while n → π* transitions typically shift to shorter wavelengths (hypsochromic or blue shift). utwente.nl This is due to the differential stabilization of the ground and excited states by the solvent molecules. mq.edu.aueuropa.eu Studying the UV-Vis spectrum of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- in a range of solvents with varying polarities could provide valuable information about the nature of the electronic transitions and the dipole moment changes upon excitation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. bioanalysis-zone.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). chemrxiv.orgnih.govnih.gov This level of accuracy allows for the unambiguous determination of the elemental formula of a compound from its measured mass. europa.eubioanalysis-zone.com For 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, HRMS would be used to confirm its molecular formula, C10H16N2O. This is a critical step in the identification and characterization of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for elucidating molecular structures by analyzing the fragmentation of a molecule after ionization. libretexts.orgrsc.org The pattern of fragment ions is unique to a specific chemical structure. For 3-Pyridinol, 2-[(1-ethylpropyl)amino]- , one would anticipate characteristic fragmentation pathways. The molecular ion (M+•) would be expected, and key fragment ions would likely arise from the cleavage of the ethylpropyl group and fragmentation of the pyridinol ring. For instance, a common fragmentation in compounds with alkylamino side chains is the alpha-cleavage, leading to the loss of an alkyl radical. However, without experimental data from studies on this specific molecule, a definitive fragmentation map cannot be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful hybrid technique used to separate, identify, and quantify individual chemical components in a sample. jfda-online.commdpi.com It is widely applied for purity assessment and the detection of volatile impurities. mdpi.com A validated GC-MS method would require specific parameters, including the type of capillary column, temperature program for the oven, injector temperature, and carrier gas flow rate, to achieve optimal separation of the target compound from any potential impurities or by-products from its synthesis. notulaebotanicae.ro While standard GC-MS protocols exist for various chemical classes, nih.govnih.gov the specific conditions optimized for 3-Pyridinol, 2-[(1-ethylpropyl)amino]- are not documented in the available literature.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

This technique, when applied to a suitable single crystal, can provide unambiguous proof of a molecule's constitution and stereochemistry by mapping the electron density of the atoms. This would confirm the connectivity of the 2-[(1-ethylpropyl)amino] group to the 3-pyridinol core. No published reports of a single crystal X-ray diffraction study for this compound were found.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is critical in fields such as pharmaceuticals and materials science. An investigation into the potential polymorphic forms of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- would require extensive screening and characterization by techniques like X-ray powder diffraction (XRPD), but no such studies have been reported.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size and complexity of 2-amino-3-hydroxypyridine (B21099) and its derivatives. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.

By optimizing the geometry, key structural parameters such as bond lengths and angles can be obtained. For instance, in a study of 2-amino-3-nitropyridine, a related compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory provided optimized geometric parameters that were in good agreement with experimental X-ray crystallography data. acs.org This demonstrates the reliability of DFT in predicting molecular structures.

Furthermore, DFT is used to investigate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and stability.

Table 1: Representative Calculated Geometric Parameters for Aminopyridine Derivatives

This table presents a hypothetical but realistic set of DFT-calculated geometric parameters for 2-amino-3-hydroxypyridine, based on typical values for similar molecules.

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthC2-N(amino)1.37 Å
Bond LengthC3-O(hydroxyl)1.35 Å
Bond LengthC2-C31.41 Å
Bond LengthN1-C21.34 Å
Bond AngleN(amino)-C2-C3121°
Bond AngleO(hydroxyl)-C3-C2119°
Bond AngleC2-N1-C6118°

Note: The data in this table is illustrative and derived from general findings for aminopyridine derivatives. Specific computational studies on 2-amino-3-hydroxypyridine may yield slightly different values.

For even greater accuracy, though at a higher computational expense, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT.

In studies of related aminopyridine systems, ab initio methods have been used to refine the understanding of their electronic structures and energies. acs.org For example, MP2 calculations have been shown to provide reliable geometric and vibrational data for 2-amino-3-nitropyridine. acs.org While often too computationally intensive for large-scale screening, ab initio calculations are invaluable for benchmarking DFT results and for investigating specific aspects of a molecule's behavior where high accuracy is paramount. Some research even suggests that for certain types of molecules, like zwitterions, the Hartree-Fock (HF) method, a foundational ab initio approach, can sometimes outperform DFT in predicting properties like dipole moments. europa.eu

A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Studies on related aminopyridines have demonstrated a strong correlation between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts, often with the inclusion of a solvent model to better mimic experimental conditions. acs.orgspectrabase.com

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for 2-amino-3-hydroxypyridine

This table illustrates the expected correlation between calculated and experimental NMR data.

AtomCalculated ¹H Shift (GIAO-DFT)Experimental ¹H ShiftCalculated ¹³C Shift (GIAO-DFT)Experimental ¹³C Shift
H46.856.79120.5119.8
H56.606.55115.2114.7
H67.507.45138.9138.2
NH₂5.205.15--
OH9.509.42--
C2--150.1149.5
C3--145.3144.8
C4--120.8120.1
C5--115.5115.0
C6--139.2138.6

Note: The presented data is a representative example based on typical accuracies of DFT calculations for similar structures. Experimental values can be influenced by solvent, concentration, and temperature.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectral bands of a molecule. These calculations aid in the assignment of experimental peaks to specific molecular motions, such as stretching, bending, and torsional modes. For various aminopyridine derivatives, calculated vibrational frequencies, when appropriately scaled to account for systematic errors, show excellent agreement with experimental FT-IR and FT-Raman spectra. acs.org

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their corresponding intensities (oscillator strengths). These calculations are crucial for understanding the electronic transitions, such as π → π* and n → π*, that give rise to the observed UV-Vis spectrum. researchgate.netnih.gov For 3-hydroxypyridine (B118123) derivatives, TD-DFT has been used to model the pH-dependent changes in their UV-Vis spectra. nih.gov

Table 3: Representative TD-DFT Calculated UV-Vis Transitions for 2-amino-3-hydroxypyridine

This table provides an example of the kind of data obtained from TD-DFT calculations.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.352850.15
S₀ → S₂4.982490.28
S₀ → S₃5.522250.09

Note: This data is illustrative. The actual absorption spectrum is a composite of these and other transitions, broadened by environmental effects.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the dynamic behavior and interactions of molecules over time.

For a flexible molecule like "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", with its rotatable bonds in the (1-ethylpropyl)amino substituent, exploring the conformational landscape is crucial. This involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting conformer. This allows for the identification of the lowest-energy (most stable) conformers that are most likely to be present under experimental conditions. Such studies are vital for understanding how the molecule's shape influences its interactions with biological targets. For related systems like 2-amino-3-hydroxypyridine, the tautomeric equilibrium between the hydroxy-pyridine and the pyridone form is also a key aspect of its conformational landscape that has been investigated computationally. nih.gov

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can map out the energy changes that occur as reactants are converted into products. A key aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For the synthesis of aminopyridine derivatives, computational studies have been used to propose reaction mechanisms. nih.gov For instance, the mechanism of a multicomponent reaction to form 2-aminopyridines has been detailed, showing the stepwise formation of intermediates leading to the final product. nih.gov Similarly, for the functionalization of pyridines, DFT calculations have been employed to investigate the transition state structures and energy barriers, providing insights into the regioselectivity of the reaction. acs.org These computational analyses provide a level of detail about the reaction mechanism that is often inaccessible through experimental means alone.

Interactions with Chemical Environments (e.g., Solvation Effects)

The chemical behavior of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" in different solvents is a critical aspect of its characterization. Solvation models in computational chemistry are employed to understand how the solvent environment influences the molecule's stability, conformation, and electronic properties. The equilibrium between tautomeric forms, for instance, can be significantly shifted by the polarity of the solvent. wuxibiology.com

In the case of related compounds like 2-hydroxypyridine (B17775), it has been demonstrated that polar solvents can stabilize one tautomer over another through hydrogen bonding and other non-covalent interactions. wuxibiology.com For "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", it is anticipated that polar protic solvents would engage in hydrogen bonding with both the hydroxyl and amino groups, as well as the pyridine (B92270) nitrogen.

A microsolvation model, where explicit solvent molecules are included in the quantum mechanical calculation, can provide detailed insights into these direct interactions. For example, studies on similar pyridinol systems have shown that the inclusion of even a few water molecules can lead to significant stabilization energies. wuxibiology.com The presence of the (1-ethylpropyl)amino substituent introduces additional complexity due to its size and conformational flexibility, which will also be influenced by the surrounding solvent molecules.

The following table presents hypothetical solvation free energies for "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" in various solvents, calculated using a Polarizable Continuum Model (PCM). These values illustrate the expected trend of increased stabilization with increasing solvent polarity.

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Gas Phase1.000.00
Cyclohexane2.02-4.5
Chloroform4.81-8.2
Ethanol (B145695)24.55-12.7
Water78.39-15.3

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvation for similar compounds.

Reactivity and Electronic Properties Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org

For "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", the HOMO is expected to be localized primarily on the electron-rich pyridinol ring and the nitrogen atom of the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, highlighting its potential to accept electrons from a nucleophile.

Density Functional Theory (DFT) calculations are commonly used to determine the energies and spatial distributions of these orbitals. materialsciencejournal.orgresearchgate.net The presence of the electron-donating amino and hydroxyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing nature of the pyridine ring nitrogen affects the LUMO energy.

Below is a table of hypothetical FMO analysis data for "3-Pyridinol, 2-[(1-ethylpropyl)amino]-".

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. youtube.com

For "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them strong hydrogen bond acceptors. The hydrogen atom of the hydroxyl group and the hydrogen atoms of the amino group would exhibit positive potential (blue), identifying them as hydrogen bond donors. The ethylpropyl group would likely be a region of relatively neutral potential.

Such maps are instrumental in understanding intermolecular interactions, including drug-receptor binding, by identifying the sites most likely to engage in electrostatic interactions. researchgate.net

Global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. Softness is the reciprocal of hardness.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for understanding the regioselectivity of chemical reactions. For "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", the Fukui functions would likely pinpoint the nitrogen and oxygen atoms as key sites for electrophilic attack, and specific carbon atoms on the pyridine ring as susceptible to nucleophilic attack.

The following table provides hypothetical values for the global reactivity indices of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-".

Reactivity IndexValue
Electronegativity (χ)3.5 eV
Chemical Hardness (η)2.3 eV
Global Softness (S)0.43 eV⁻¹

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles for similar molecules.

Tautomerism Studies and Energetics

The phenomenon of tautomerism is particularly relevant for "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", which can exist in at least two tautomeric forms: the 'ol' form (3-hydroxypyridine) and the 'one' form (pyridin-3-one). The position of the equilibrium between these tautomers is influenced by both intrinsic structural factors and the surrounding environment. wuxibiology.com

Computational studies on related systems like 2-hydroxypyridine have shown that the relative stabilities of tautomers can be accurately predicted using quantum chemical calculations. nih.gov These studies often reveal that while one tautomer may be more stable in the gas phase, the equilibrium can shift significantly in a solvent. wuxibiology.com For "3-Pyridinol, 2-[(1-ethylpropyl)amino]-", the 'ol' form is likely to be more aromatic and thus may be favored in non-polar environments. However, the 'one' form, with its greater dipole moment, could be preferentially stabilized in polar solvents.

The relative energies of the tautomers can be calculated, and the tautomer with the lower energy is the more stable form. The energy difference between the tautomers provides insight into the position of the tautomeric equilibrium.

The table below presents hypothetical relative energies for the tautomeric forms of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" in different environments.

Tautomeric FormRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (kcal/mol)
3-Pyridinol (ol form)0.002.1
Pyridin-3-one (one form)1.50.00

Note: The data in this table is hypothetical and for illustrative purposes, based on known tautomeric behavior of similar pyridinol compounds.

Quantitative Structure-Activity Relationship (QSAR) at a Purely Chemical/Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property. researchgate.net At a purely chemical and theoretical level, QSAR can be employed to understand how variations in the molecular structure of a series of compounds, such as derivatives of 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, influence their physicochemical properties. This analysis relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov

For the tautomeric forms of 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, a theoretical QSAR study would involve the calculation of a variety of molecular descriptors for each tautomer. These descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of molecular size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices. researchgate.net

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. nih.govresearchgate.net

Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as molar refractivity (MR) and the partition coefficient (log P), which are important for understanding a molecule's behavior in different environments.

A hypothetical QSAR analysis at a theoretical level would aim to establish relationships between these descriptors and fundamental chemical properties, such as tautomeric equilibrium constants, proton affinities, or interaction energies with solvent molecules. For instance, the dipole moment is expected to be significantly different for the various tautomers, which can explain the solvent-dependent stability of each form. wuxibiology.com

The following table presents a selection of theoretical molecular descriptors that would be relevant for a QSAR study of the tautomers of 3-Pyridinol, 2-[(1-ethylpropyl)amino]-. The values for these descriptors would be calculated using computational chemistry software.

Descriptor Category Descriptor Significance in Theoretical QSAR
Topological Wiener Index (W)Relates to molecular branching and size.
Molecular Connectivity Indices (χ)Describe the degree of branching and complexity of the molecular skeleton.
Quantum Chemical HOMO Energy (EHOMO)Indicates the susceptibility of the molecule towards electrophilic attack.
LUMO Energy (ELUMO)Indicates the susceptibility of the molecule towards nucleophilic attack.
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule.
Dipole Moment (μ)Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesProvide insight into the distribution of electron density and potential sites for electrostatic interactions.
Physicochemical Molar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability.
Log P (Octanol-Water Partition Coefficient)A measure of the hydrophobicity of the molecule.

By analyzing the correlations between these descriptors across a series of related 2-amino-3-hydroxypyridine derivatives, a theoretical QSAR model could be developed. Such a model would provide valuable insights into how structural modifications, such as changing the substituent on the amino group, would be expected to alter the fundamental physicochemical properties and tautomeric preferences of these compounds.

Advanced Chemical Applications of 3 Pyridinol, 2 1 Ethylpropyl Amino and Its Derivatives

Role as Ligands in Organometallic Chemistry and Catalysis

The 2-amino-3-hydroxypyridine (B21099) framework is an excellent platform for designing ligands for transition metal catalysis. The presence of both a soft amino donor and a hard hydroxyl donor allows for metal-ligand cooperation, where the ligand actively participates in bond activation processes. The N-alkylation, as seen in 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, can further modulate the steric and electronic properties of the resulting metal complexes, fine-tuning their catalytic activity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to 3-Pyridinol, 2-[(1-ethylpropyl)amino]- typically involves the reaction of the ligand with a metal salt in a suitable solvent. The 2-amino-3-hydroxypyridine (ahp) ligand and its derivatives have been shown to form stable complexes with a variety of transition metals, including cobalt (Co), copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru). researchgate.net

Coordination generally occurs through the nitrogen atom of the amino group and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. researchgate.netnih.gov This bidentate coordination mode is confirmed through various spectroscopic techniques. For instance, in the infrared (IR) spectra of the metal complexes, the characteristic stretching vibration of the O-H group disappears, indicating deprotonation and the formation of a metal-oxygen bond. researchgate.net Concurrently, the N-H stretching and bending vibrations shift, confirming the coordination of the amino nitrogen to the metal center. researchgate.netjocpr.com

Schiff base derivatives, formed by the condensation of 2-amino-3-hydroxypyridine with aldehydes like salicylaldehyde, also serve as effective ligands. These ligands form complexes with metals such as Cu(II), Fe(II), Mn(II), and Zn(II), often resulting in octahedral geometries. jocpr.com The characterization of these complexes relies on a suite of analytical methods:

Elemental Analysis: Confirms the metal-to-ligand stoichiometry.

FTIR Spectroscopy: Elucidates the coordination sites of the ligand to the metal ion. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions and the geometry of the complex. jocpr.com

Magnetic Susceptibility: Determines the magnetic properties of the complex, which helps in deducing the geometry (e.g., octahedral vs. tetrahedral). jocpr.com

NMR Spectroscopy: 1H NMR spectra show the disappearance of the hydroxyl proton resonance upon complexation, providing clear evidence of chelation. researchgate.net

Table 1: Spectroscopic Data for Metal Complexes of 2-Amino-3-hydroxypyridine (ahp) Analogs This table is a representative summary based on data for analogous compounds.

ComplexKey IR Bands (cm⁻¹)¹H NMR Shifts (ppm)Coordination ModeReference
[Co(ahp)₂]Disappearance of ν(OH), shift in ν(NH₂)Disappearance of OH proton signal, downfield shift of NH₂ protonsBidentate (N, O⁻) researchgate.net
[Cu(ahp)₂]Disappearance of ν(OH), shift in ν(NH₂)-Bidentate (N, O⁻) researchgate.net
[Fe(ahp)₃]Disappearance of ν(OH), shift in ν(NH₂)-Bidentate (N, O⁻) researchgate.net
[Pd(ahp)₂]Disappearance of ν(OH), shift in ν(NH₂)Disappearance of OH proton signal, downfield shift of NH₂ protonsBidentate (N, O⁻) researchgate.net

Mechanistic Studies of Catalytic Cycles Involving the Compound

Ligands based on the 2-hydroxypyridine (B17775) scaffold can facilitate catalysis through a mechanism known as metal-ligand cooperation (MLC). nih.gov In such systems, the ligand is not a mere spectator but an active participant in the catalytic cycle. The tautomerization between the pyridinol (lactim) and pyridone (lactam) forms is central to this reactivity. nih.gov

For a compound like 3-Pyridinol, 2-[(1-ethylpropyl)amino]-, a hypothetical catalytic cycle, for instance in a borrowing hydrogen reaction, could involve the following steps:

Alcohol Dehydrogenation: The metal center and the deprotonated hydroxyl group of the ligand cooperate to abstract hydrogen from an alcohol substrate, forming a metal-hydride species and a carbonyl compound. The ligand is protonated in this step.

Condensation: The newly formed carbonyl compound reacts with a nucleophile (e.g., a ketone enolate).

Hydrogenation: The metal-hydride species then transfers the hydrogen back to the condensed intermediate to yield the final product, regenerating the catalyst for the next cycle.

The involvement of the MLC pathway is often supported by comparative studies. For example, palladium complexes bearing 2-hydroxypyridine ligands have shown to be active catalysts for the α-alkylation of ketones with alcohols. nih.gov Control experiments with analogous ligands lacking the hydroxyl group show significantly decreased catalytic activity, underscoring the crucial role of the hydroxyl moiety in the catalytic mechanism. nih.gov

Application in Organic Transformations as Catalytic Components

The catalytic potential of metal complexes derived from 2-amino-3-hydroxypyridine analogs extends to various organic transformations. The ability of these ligands to stabilize different metal centers in multiple oxidation states makes them versatile for redox catalysis.

A prime example is the palladium-catalyzed α-alkylation of ketones using alcohols, which operates via the borrowing-hydrogen methodology. nih.gov This transformation is a highly atom-economical method for forming C-C bonds, producing only water as a byproduct. Palladium complexes with 2-hydroxypyridine-based ligands have proven effective for this reaction, particularly for the alkylation of acetophenones with benzyl (B1604629) alcohols. nih.gov The efficiency of these catalytic systems highlights the potential of complexes derived from 3-Pyridinol, 2-[(1-ethylpropyl)amino]- to act as catalysts in similar green chemical processes.

Building Blocks for Complex Organic Molecules

The structural features of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- make it an attractive building block for the synthesis of more complex molecular architectures. The pyridine (B92270) ring serves as a robust core that can be functionalized, while the amino and hydroxyl groups provide reactive handles for further chemical modifications.

Precursors in Multi-Step Total Synthesis

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. vapourtec.com Pyridine derivatives are frequently used as precursors in the synthesis of pharmaceuticals and natural products. The development of continuous flow processes has further enhanced the efficiency of multi-step syntheses, allowing for the integration of multiple reaction steps into a single, automated sequence. researchgate.netsyrris.jp

A molecule like 3-Pyridinol, 2-[(1-ethylpropyl)amino]- could serve as a key intermediate in such a sequence. For example, the amino group can be used to build larger structures, as demonstrated in the synthesis of spirocyclic tetrahydronaphthyridines, which are valuable scaffolds in medicinal chemistry. nih.gov These syntheses often start from primary amines and proceed through annulation reactions with functionalized pyridines. nih.gov The hydroxyl group on the pyridine ring offers a site for O-alkylation or other modifications, adding another layer of complexity and allowing for the diversification of the target molecules. researchgate.net

Scaffolds for Combinatorial Chemistry Beyond Biological Contexts

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds. The concept of a central "scaffold" onto which various functional groups can be attached is central to this field. While often associated with drug discovery, this approach is also valuable in materials science and catalysis research.

The 2-aminopyridin-3-ol core structure is an excellent candidate for a scaffold. Its rigid framework and multiple points for diversification (the amino group, the hydroxyl group, and the pyridine ring itself) allow for the creation of a wide array of derivatives. An automated, continuous flow synthesis of various tetrahydronaphthyridine isomers from primary amine feedstocks and halogenated vinylpyridines illustrates this principle effectively. nih.gov By systematically varying the primary amine and the substitution pattern on the pyridine ring, a large library of spirocyclic compounds with diverse three-dimensional shapes can be generated. This modular approach, starting from a common set of precursors, demonstrates the power of using such scaffolds to explore chemical space efficiently. nih.gov

Polymer Chemistry and Materials Science Applications (e.g., supramolecular assemblies, NLO materials)

The aminopyridinol scaffold is a promising building block in polymer chemistry and materials science. The ability of the amino and hydroxyl groups to participate in hydrogen bonding, coupled with the π-electron system of the pyridine ring, facilitates the formation of ordered structures with unique properties.

Supramolecular Assemblies:

The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. The 2-amino-3-hydroxypyridine core, present in the target compound, is well-suited for creating such assemblies. The amino group can act as a hydrogen bond donor, while the pyridinol oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

Research has shown that protonated 2-aminopyridinium can form organic-inorganic hybrid supramolecular assemblies with polyoxometalates. nih.gov In these structures, the aminopyridinium cations act as "glue," linking the polyanions through hydrogen bonds and electrostatic interactions to form ordered two-dimensional arrangements. nih.gov Similarly, pyridine-amide based ligands are known to form a variety of discrete supramolecular architectures. rsc.org Furthermore, amino acids, which share the amine functional group, are extensively used to create self-assembling nanostructures and soft materials through co-assembly with other molecules. nih.govmdpi.comrsc.org These studies suggest that 3-Pyridinol, 2-[(1-ethylpropyl)amino]- and its derivatives could be employed to construct novel supramolecular materials with applications in areas such as catalysis and molecular recognition.

Nonlinear Optical (NLO) Materials:

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical data storage, and laser technology. photonics.plyoutube.com Organic molecules with significant π-electron delocalization are key candidates for NLO materials. photonics.pl

Several studies have highlighted the potential of aminopyridine derivatives in this field. For instance, single crystals of 2-(3-aminopyridinium-1-yl)-3-carboxyproponate monohydrate have demonstrated second harmonic generation (SHG) nonlinearity approximately 2.30 times greater than that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). photonics.pl The π-conjugated system of the pyridine ring in these molecules is a major contributor to their NLO properties. rsc.org Theoretical and experimental studies on other pyrimidine (B1678525) derivatives have also shown significant NLO behavior, suggesting their potential for photonic applications. rsc.org Given these findings, derivatives of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- are promising candidates for the development of new NLO materials.

Table 1: Examples of Aminopyridine Derivatives in NLO Applications

CompoundApplicationKey Finding
2-(3-aminopyridinium-1-yl)-3-carboxyproponate monohydrateSecond Harmonic GenerationSHG nonlinearity 2.30 times that of KDP. photonics.pl
4-Aminopyridine MonophthalateThird-Order Nonlinear OpticsExhibits significant third-order NLO properties. researchgate.net
2-(aminomethyl)pyridineH2PO4Second-Order Nonlinear OpticsExhibits SHG of about 0.3 times that of KDP. rsc.org

Studies on Chemical Corrosion Inhibition Mechanisms (Chemical Interaction Focus)

The prevention of metal corrosion is a significant challenge in many industries. Aminopyridine derivatives have emerged as effective corrosion inhibitors, particularly in acidic environments. research-nexus.netresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium.

The 2-amino-3-hydroxypyridine structure is particularly effective in this regard. The nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, and the nitrogen atom in the pyridine ring can all act as active centers for adsorption on the metal surface. sigmaaldrich.comresearchgate.netelectrochemsci.org Studies on 2-amino-3-hydroxypyridine have shown its ability to inhibit the corrosion of aluminum and copper in acidic solutions. sigmaaldrich.comresearchgate.net

The general mechanism involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer. The effectiveness of these inhibitors often increases with concentration and can be influenced by temperature and the specific metal and corrosive environment. research-nexus.netresearchgate.net The presence of the (1-ethylpropyl)amino group in the target compound could further enhance its adsorption properties and, consequently, its corrosion inhibition efficiency.

Table 2: Corrosion Inhibition Efficiency of Aminopyridine Derivatives

InhibitorMetalMediumInhibition Efficiency (%)
2-aminopyridine (B139424)Mild Steel1.0 M HClGood inhibition reported researchgate.net
2-amino-3-hydroxypyridineAluminum2 M HClEffective inhibition observed researchgate.net
Cationic amphiphilic amino pyridine derivativesCabling Metal1 M HClUp to 94.5% research-nexus.net
2-(butylamino)-4-phenylnicotinonitrileCarbon Steel0.5 M H2SO4Up to 97.45% researchgate.net

Design and Synthesis of Chemically-Oriented Probes

Chemically-oriented probes are essential tools for exploring chemical and biological systems. The aminopyridine scaffold provides a versatile starting point for the design and synthesis of such probes. mdpi.com While many of these probes are developed for biological applications, the underlying synthetic strategies are broadly applicable to the creation of probes for chemical sensing and analysis.

The synthesis of multisubstituted aminopyridines can be achieved through various catalytic methods, such as Rh-catalyzed reactions of vinyl azides with isonitriles, followed by cyclization with an alkyne. mdpi.com This approach allows for the introduction of diverse functional groups onto the aminopyridine core, enabling the tuning of its properties. For example, the incorporation of an azide (B81097) group can create a "clickable" probe that can be used in "clicking-and-probing" experiments. mdpi.com

Furthermore, the synthesis of aminopyridine derivatives can be accomplished through methods like the Sonogashira or Glaser cross-coupling reactions, which allow for the construction of more complex molecular architectures. nih.gov These synthetic methodologies can be adapted to produce derivatives of 3-Pyridinol, 2-[(1-ethylpropyl)amino]- designed as specific chemical probes. For instance, a fluorescent moiety could be attached to the aminopyridinol core to create a sensor for metal ions or other small molecules. The design and synthesis of such probes are an active area of research with the potential to yield novel analytical tools. scispace.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridinols is a cornerstone of medicinal and materials chemistry. Future research should prioritize the development of environmentally benign and efficient synthetic methodologies for "3-Pyridinol, 2-[(1-ethylpropyl)amino]-".

Key Research Objectives:

Green Solvents and Catalysts: Investigation into the use of green solvents like water, ethanol (B145695), or supercritical CO2 could significantly reduce the environmental impact of synthesis. Research into reusable catalysts, such as heterogeneous catalysts or biocatalysts, would also contribute to more sustainable processes. One-pot multicomponent reactions, which improve atom economy and reduce waste, represent a promising avenue. For instance, the development of one-pot, four-component reactions for pyridine (B92270) synthesis under microwave irradiation in ethanol has shown excellent yields and short reaction times, offering a model for greener approaches. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to higher purity and yields compared to traditional batch processes.

Alternative Starting Materials: Exploring bio-based starting materials or readily available industrial feedstocks could provide more sustainable and cost-effective synthetic routes. Methodologies for the selective monoalkylation of amines using reagents like ethylene (B1197577) sulfate (B86663) in redox-neutral protocols could be adapted, offering environmental and safety benefits over traditional methods. chemrxiv.org

A comparative table of potential synthetic strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Challenges
Microwave-Assisted One-Pot Synthesis High yields, short reaction times, low cost. researchgate.netOptimization of reaction conditions for the specific target molecule.
Continuous Flow Chemistry Enhanced safety, scalability, process control, and purity.Initial setup costs and engineering for specific reaction kinetics.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering for non-natural substrates.
Redox-Neutral Alkylation Use of inexpensive reagents, high yields, environmental benefits. chemrxiv.orgAdapting the methodology for the specific amine and alkylating agent.

Exploration of Unconventional Reactivity Patterns

The electronic properties of the pyridinol ring, influenced by both the electron-donating hydroxyl and amino groups, suggest a rich and potentially unconventional reactivity.

Prospective Research Areas:

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is a highly sought-after transformation in organic synthesis. Research into palladium-catalyzed C-H activation, potentially guided by the existing substituents, could lead to novel derivatives. rsc.org The use of mono-N-protected amino acids as ligands has been shown to accelerate C-H activation at palladium(II) centers and could be a valuable tool. nih.gov

Photocatalysis: Visible-light-driven photocatalysis offers a mild and sustainable way to forge new bonds. nih.gov Investigating the photocatalytic behavior of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" could uncover new reaction pathways, such as radical-based additions or cyclizations. For example, the use of quinolinone as an organic photocatalyst has enabled the site-selective functionalization of pyridinium (B92312) derivatives under mild conditions. nih.gov

Late-Stage Functionalization: Developing methods for the selective modification of the compound in the final steps of a synthetic sequence would be highly valuable for creating libraries of related molecules for screening purposes.

Application of Advanced Machine Learning and Artificial Intelligence in Chemical Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties.

Future Applications:

Property Prediction: ML models can be trained to predict a wide range of properties for "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" and its virtual derivatives, including solubility, toxicity, and potential biological activities. Software packages like Chemprop, which use directed message-passing neural networks (D-MPNNs), have demonstrated state-of-the-art performance in predicting various molecular properties. nih.gov

Reaction Outcome Prediction: AI algorithms can predict the most likely products and yields of a chemical reaction, which would accelerate the discovery of new reactivity patterns for this compound.

De Novo Design: Generative AI models can design new molecules with desired properties from scratch. This could be used to create novel analogs of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" with optimized characteristics for specific applications.

The integration of ML into the research workflow for this compound could significantly reduce the time and cost associated with experimental work.

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a compound, such as its crystal structure and polymorphism, are critical for applications in pharmaceuticals and materials science.

Key Areas for Investigation:

Polymorph Screening: A thorough investigation into the potential polymorphs of "3-Pyridinol, 2-[(1-ethylpropyl)amino]-" is essential. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties like solubility and stability. mdpi.com Studies on related aminopyridine derivatives have revealed the existence of multiple polymorphic forms. acs.org

Cocrystal Engineering: The presence of hydrogen bond donors (hydroxyl and amino groups) and acceptors (pyridine nitrogen) makes this compound an excellent candidate for cocrystal formation. usf.eduul.ieresearchgate.net By co-crystallizing it with other molecules, it may be possible to tune its physical properties in a predictable manner.

Structural Analysis: Detailed X-ray diffraction studies of single crystals would provide valuable insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. nih.gov This understanding is fundamental to crystal engineering. nih.govfigshare.com

Expansion into New Areas of Materials and Supramolecular Chemistry

The ability of the molecule to participate in various non-covalent interactions opens up possibilities for its use in materials and supramolecular chemistry.

Potential Applications:

Supramolecular Assemblies: The compound's functional groups are ideal for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov These assemblies could find applications in areas such as drug delivery, catalysis, and sensing. The interplay of hydrogen bonding and other interactions in aminopyridine-based systems can lead to the formation of complex and functional organic-inorganic hybrid materials. nih.govnih.gov

Functional Materials: By incorporating this compound into polymers or metal-organic frameworks (MOFs), it may be possible to create new materials with tailored electronic, optical, or porous properties. Azopyridine-containing supramolecular assemblies, for example, have been explored for photoresponsive liquid crystals and light-driven devices. mdpi.com

Hydrogels: The hydrogen bonding capabilities of the molecule suggest it could act as a gelator, forming soft materials (hydrogels or organogels) with potential applications in biomedicine and environmental remediation. The self-assembly of amino acid-based molecules into hydrogels is a well-established field that could provide inspiration. rsc.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.